1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester
CAS No.:
Cat. No.: VC16867922
Molecular Formula: C28H28N2O3
Molecular Weight: 440.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H28N2O3 |
|---|---|
| Molecular Weight | 440.5 g/mol |
| IUPAC Name | benzyl 7-benzhydryl-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate |
| Standard InChI | InChI=1S/C28H28N2O3/c31-26-28(17-10-19-30(28)27(32)33-21-22-11-4-1-5-12-22)18-20-29(26)25(23-13-6-2-7-14-23)24-15-8-3-9-16-24/h1-9,11-16,25H,10,17-21H2 |
| Standard InChI Key | SUELEPFZQCNJIC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCN(C2=O)C(C3=CC=CC=C3)C4=CC=CC=C4)N(C1)C(=O)OCC5=CC=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,7-diazaspiro[4.4]nonane core, a bicyclic system comprising two fused rings connected via a spiro carbon atom. The core structure is substituted at three key positions:
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Position 1: A carboxylic acid group esterified with a phenylmethyl (benzyl) moiety.
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Position 7: A diphenylmethyl (benzhydryl) group.
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Position 6: A ketone functional group.
This arrangement confers significant steric bulk and electronic diversity, influencing both reactivity and potential biological interactions.
Molecular Formula and Weight
Based on structural analysis, the molecular formula is deduced as C₃₀H₃₂N₂O₃, with a molecular weight of 468.59 g/mol. The spirocyclic core contributes to the molecule’s rigidity, while the ester and benzhydryl groups enhance lipophilicity, potentially affecting bioavailability .
| Property | Value |
|---|---|
| CAS Number | 199000-78-7 |
| Molecular Formula | C₃₀H₃₂N₂O₃ |
| Molecular Weight | 468.59 g/mol |
| Key Functional Groups | Ester, Ketone, Amine |
Synthetic Methodologies
Multi-Step Synthesis Strategy
The synthesis of spirocyclic diazaspiro compounds typically involves cyclization reactions, protective group strategies, and sequential functionalization. A representative pathway, inferred from analogous syntheses , may proceed as follows:
Step 1: Core Formation
A diamino precursor undergoes cyclization in the presence of a carbonyl compound (e.g., ethyl malonate) to form the spirocyclic framework. For example, reacting 1,5-diaminopentane with a diketone under acidic conditions could yield the diazaspiro[4.4]nonane backbone .
Step 3: Esterification
The carboxylic acid at position 1 is protected as a benzyl ester via reaction with benzyl bromide in the presence of a base (e.g., potassium carbonate) .
Step 4: Benzhydryl Substitution
A nucleophilic substitution or Friedel-Crafts alkylation introduces the diphenylmethyl group at position 7. For instance, treating the spirocyclic amine with benzhydryl chloride under basic conditions could achieve this .
Step 5: Deprotection and Purification
Final deprotection (if required) and purification via column chromatography or recrystallization yield the target compound.
Hypothetical Biological Activity
While direct studies on this compound are scarce, structural analogs provide insights into potential biological interactions:
Receptor Modulation
Spirocyclic amines are known to interact with neurotransmitter receptors, including GABAₐ and NMDA receptors . The rigidity of the spiro core may enhance binding affinity to these targets, suggesting possible applications in neurological disorders.
Enzyme Inhibition
The ketone and ester functionalities could serve as electrophilic warheads, enabling covalent binding to catalytic residues in enzymes. Related diazaspiro compounds have shown inhibitory activity against proteases and kinases .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s structural complexity makes it a valuable intermediate in synthesizing kinase inhibitors or neuromodulators. For example, benzhydryl groups are common in antihistamines, hinting at potential antihistaminergic activity .
Material Science
Spirocyclic compounds are explored for their optical properties. The conjugated π-system in the benzyl and benzhydryl groups may impart fluorescence, useful in organic light-emitting diodes (OLEDs) .
Challenges and Future Directions
Synthetic Optimization
Current methods rely on multi-step protocols with moderate yields. Future work could explore:
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Flow Chemistry: Continuous flow systems to improve cyclization efficiency .
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Catalytic Asymmetric Synthesis: Enantioselective formation of the spiro core for chiral drug development.
Biological Screening
In vitro assays targeting GPCRs, ion channels, and kinases are needed to validate hypothetical activities. Computational docking studies could prioritize high-probability targets.
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